ROCK2 Inhibitory Potency: Piperidine Substitution Impact
The 5-methyl substitution on the piperidine ring of 6-(5-methyl-2-piperidinyl)isoquinoline confers measurable potency advantages over the unsubstituted 6-(2-piperidinyl)isoquinoline parent scaffold. Within the 6-piperidinyl isoquinoline series disclosed in Sanofi-Aventis patents, compounds bearing alkyl substituents on the piperidine ring generally exhibit enhanced ROCK2 inhibitory activity compared to the unsubstituted analog [1]. The patent provides extensive SAR tables demonstrating that substitution at the 5-position of the piperidine ring modulates potency, with methyl substitution representing a key optimization point in the lead identification cascade [1].
| Evidence Dimension | ROCK2 inhibitory activity (IC50) modulation by piperidine substitution |
|---|---|
| Target Compound Data | 6-(5-Methyl-2-piperidinyl)isoquinoline: patent example demonstrating optimized substitution pattern in the 6-piperidinyl isoquinoline series [1] |
| Comparator Or Baseline | Unsubstituted 6-(2-piperidinyl)isoquinoline core: baseline scaffold lacking alkyl substitution on the piperidine ring |
| Quantified Difference | Qualitative SAR trend: 5-methyl substitution associated with enhanced ROCK2 inhibition relative to unsubstituted piperidinyl analogs; specific IC50 values for individual compounds enumerated in patent tables |
| Conditions | In vitro ROCK2 enzyme inhibition assay; recombinant human ROCK2; ATP concentration not explicitly standardized across all examples in the patent disclosure |
Why This Matters
This demonstrates that the 5-methyl substitution pattern is not arbitrary; it represents a specific SAR optimization that distinguishes this compound from simpler, more readily available 6-piperidinyl isoquinoline analogs.
- [1] Plettenburg O, Hofmeister A, Kadereit D, et al. Isoquinoline Derivatives. U.S. Patent Application Publication No. 20110245248. October 6, 2011. (SAR tables enumerating ROCK2 IC50 values for 6-piperidinyl isoquinoline series). View Source
